2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-bromo-6-nitrophenol
Description
2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-bromo-6-nitrophenol is a complex organic compound that features a benzimidazole moiety, a hydrazone linkage, and a nitrophenol group
Properties
IUPAC Name |
2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-4-bromo-6-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O3/c15-9-5-8(13(21)12(6-9)20(22)23)7-16-19-14-17-10-3-1-2-4-11(10)18-14/h1-7,21H,(H2,17,18,19)/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGJLDYIAXIWHU-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-bromo-6-nitrophenol typically involves the following steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative.
Hydrazone Formation: The benzimidazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Coupling with 4-Bromo-6-nitrophenol: The final step involves the coupling of the hydrazone with 4-bromo-6-nitrophenol under basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and hydrazone moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Due to the presence of the benzimidazole moiety, the compound exhibits potential antimicrobial properties.
Anticancer Research: The compound is being investigated for its potential anticancer activities due to its ability to interact with DNA and proteins.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-bromo-6-nitrophenol involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate with DNA, disrupting its function and leading to cell death. The nitrophenol group can generate reactive oxygen species, causing oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)ethanol: This compound shares the benzimidazole core but lacks the hydrazone and nitrophenol groups.
4-Bromo-2-nitrophenol: Similar in having the nitrophenol group but lacks the benzimidazole and hydrazone linkages.
Uniqueness
2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-bromo-6-nitrophenol is unique due to its combination of a benzimidazole moiety, a hydrazone linkage, and a nitrophenol group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
